4,5-Diamino-6-methylpyrimidin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-diamino-6-methyl-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-2-3(6)4(7)9-5(10)8-2/h6H2,1H3,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWPBQIRIRATET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=O)N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 4,5 Diamino 6 Methylpyrimidin 2 1h One
Reactivity of the Diamino Functionality
The two exocyclic amino groups are primary sites for various chemical reactions, including condensation, acylation, and alkylation. The proximity of these groups can also influence their reactivity and lead to selective transformations.
Schiff Base Formation via Condensation with Carbonyl Compounds
The primary amino groups of 4,5-diaminopyrimidine (B145471) derivatives readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). nih.govdergipark.org.tr This reaction is a common method for introducing new substituents and building more complex molecular architectures. For instance, pyrimidine (B1678525) Schiff bases can be synthesized through the condensation of a primary amine with a carbonyl compound. dergipark.org.tr These reactions are often carried out under mild conditions and can lead to the formation of biologically active compounds. nih.gov The general instability of Schiff bases derived from aliphatic aldehydes often leads to polymerization, whereas those from aromatic aldehydes are more stable due to conjugation. dergipark.org.tr
The formation of the azomethine group (-CH=N-) is a key feature of this reaction. dergipark.org.tr The resulting Schiff bases can act as versatile ligands, forming stable complexes with various transition metals. researchgate.netmdpi.com
| Reactant 1 (Pyrimidine Derivative) | Reactant 2 (Carbonyl Compound) | Product Type | Key Features |
|---|---|---|---|
| 2,6-Diaminopyridine | 2-Hydroxybenzaldehyde | Schiff Base Metal Complexes | Coordination of azomethine nitrogen to metal ions. researchgate.net |
| o-Phenylenediamine | 2-Thiophenecarbaldehyde | Schiff Base Metal Complexes | Formation of Cr(II), Mn(II), and Fe(II) complexes. |
| 1-Amino-4-methylpiperazine | Aromatic Aldehydes | Schiff Bases | Synthesis of potentially biologically active compounds. dergipark.org.tr |
Acylation and Alkylation Studies on Exocyclic Nitrogen Atoms
The exocyclic nitrogen atoms of 4,5-Diamino-6-methylpyrimidin-2(1H)-one are nucleophilic and can be readily acylated or alkylated. These reactions are crucial for the synthesis of a wide array of pyrimidine derivatives with diverse biological activities. For example, the synthesis of 2,4-diaminopyrimidine-5-carboxamide (B3032972) inhibitors of Sky kinase involves the modification of the amino groups. nih.gov
Alkylation reactions, particularly S-alkylation of related mercaptopyrimidines, have been reported. For instance, the reaction of 4,6-diamino-2-mercaptopyrimidine (B16073) with n-heptyl chloride results in the S-alkylated product, 2-(heptylthio)pyrimidine-4,6-diamine. mdpi.com While this example involves a mercapto group, it highlights the susceptibility of pyrimidine derivatives to alkylation. In the case of diaminopyrimidines, alkylation can occur at the exocyclic amino groups, and regioselectivity can be a key factor in the synthesis of specific isomers. researchgate.net
Regioselective Hydrolysis of Amino Groups in Diaminopyrimidine Systems
The hydrolysis of amino groups in diaminopyrimidine systems can be a useful method for synthesizing oxo-substituted pyrimidines. nih.gov The regioselectivity of this hydrolysis can be influenced by the substituents on the pyrimidine ring. For instance, in 2,4-diaminopyrimidine (B92962) systems, treatment with 6 M HCl typically yields the 2-amino-4-oxopyrimidine isomer. However, the presence of an electron-donating nitrogen atom at the C6 position can alter this preference, leading to the formation of the 4-amino-2-oxopyrimidine isomer. nih.gov This demonstrates that the electronic environment of the pyrimidine ring plays a crucial role in directing the outcome of the hydrolysis reaction.
The hydrolysis of 2,4-diaminopyrimidine itself has been studied as a potential prebiotic route to cytosine and uracil. nih.gov These studies show that diaminopyrimidine can hydrolyze to form cytosine, isocytosine, and uracil, highlighting the lability of the amino groups under certain conditions. nih.govresearchgate.net
Reactions Involving the Pyrimidinone Ring System
The pyrimidinone ring itself can participate in various chemical transformations, including annulation reactions to form fused heterocyclic systems and electrophilic substitution reactions, although the latter is generally less facile due to the electron-deficient nature of the pyrimidine ring.
Annulation Reactions for Fused Heterocyclic Architectures
Annulation reactions, which involve the formation of a new ring fused to the existing pyrimidine core, are a powerful tool for constructing complex heterocyclic systems. mdpi.comchim.it These reactions often utilize the reactive sites on the pyrimidine ring to build new carbocyclic or heterocyclic rings. For example, o-aminopyrimidine aldehydes and ketones are valuable precursors for the synthesis of a variety of fused pyrimidines, including pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, and pyrazolo-[3,4-d]pyrimidines. researchgate.net
Catalytic annulation reactions have emerged as an efficient method for constructing these fused systems with high atom economy. mdpi.com Various catalytic systems, including those based on transition metals, can be employed to facilitate these transformations. mdpi.com
Electrophilic Substitution Pathways (General Pyrimidine Reactivity)
Simple pyrimidines are generally resistant to electrophilic substitution due to the electron-withdrawing nature of the two nitrogen atoms, which deactivates the ring. bhu.ac.inresearchgate.net However, the presence of activating groups, such as amino (NH2) or hydroxyl (OH) groups, can enhance the electron density of the ring and facilitate electrophilic attack. researchgate.net In activated pyrimidine systems, electrophilic substitution typically occurs at the C-5 position. researchgate.net
For pyrimidones, the N-oxide or the pyrimidone tautomer can activate the ring towards electrophilic attack. bhu.ac.in For example, nitration of 2-pyrimidone can be achieved to yield the corresponding nitropyrimidone. bhu.ac.in The reactivity towards electrophiles is influenced by a delicate balance of electronic effects from the substituents on the pyrimidine ring. researchgate.net
| Reaction Type | Reactive Site | Key Features and Findings |
|---|---|---|
| Schiff Base Formation | Diamino Functionality | Condensation with carbonyls to form imines. nih.govdergipark.org.tr Aromatic aldehydes yield more stable products. dergipark.org.tr |
| Acylation/Alkylation | Exocyclic Nitrogen Atoms | Nucleophilic substitution for derivatization. nih.gov Regioselectivity is a key consideration. researchgate.net |
| Regioselective Hydrolysis | Amino Groups | Forms oxo-substituted pyrimidines. nih.gov Substituents on the ring influence selectivity. nih.gov |
| Annulation Reactions | Pyrimidinone Ring | Construction of fused heterocyclic systems. mdpi.comchim.it o-Aminopyrimidine aldehydes are key precursors. researchgate.net |
| Electrophilic Substitution | Pyrimidinone Ring (C-5) | Generally difficult but facilitated by activating groups like -NH2 and -OH. bhu.ac.inresearchgate.net |
Formation of Complex Fused Heterocyclic Systems from this compound Analogues
The ortho-diamino functionality of 4,5-diaminopyrimidin-2(1H)-one analogues, such as 5,6-diaminouracil (B14702) derivatives, serves as a versatile precursor for the construction of bicyclic and polycyclic heterocyclic compounds through cyclocondensation reactions. These reactions typically involve the formation of a second heterocyclic ring fused to the pyrimidine core.
Cyclocondensation with 1,3-Diketones Leading to Purine (B94841) Derivatives
The synthesis of purine derivatives, specifically xanthine (B1682287) analogues, can be achieved through the cyclocondensation of 4,5-diaminopyrimidin-2(1H)-one analogues with various reagents. While direct cyclocondensation with 1,3-diketones is one possible route, more commonly reported methods involve the use of aldehydes or carboxylic acids followed by a cyclization step. nih.govfrontiersin.orgresearchgate.net The Traube synthesis, a long-established method, utilizes the nitrosation of a 6-aminouracil (B15529) derivative, followed by reduction to the 5,6-diaminouracil, and subsequent cyclization with formic acid or its derivatives to yield the xanthine core. nih.gov
In a more direct approach, 5,6-diaminouracil derivatives can be condensed with aldehydes to form a Schiff base intermediate, which then undergoes oxidative cyclization to afford the 8-substituted xanthine. nih.govfrontiersin.org Similarly, condensation with carboxylic acids, often activated or in the presence of coupling agents, leads to the formation of a 5-carboxamido-6-aminouracil intermediate, which can be cyclized to the corresponding 8-substituted xanthine. frontiersin.org
| Starting Material | Reagent | Product | Reaction Conditions | Yield | Reference |
| 5,6-Diamino-1,3-dimethyluracil | Substituted Phenoxy Acetic Acid | 8-Substituted-1,3-dimethylxanthine | EDAC | Not Specified | nih.gov |
| 5,6-Diamino-1,3-dialkyluracil | Aldehydes | 8-Substituted-1,3-dialkylxanthine | Formation of Schiff base followed by cyclization | Not Specified | nih.gov |
| 5,6-Diaminouracil | Carboxylic Acids | 8-Substituted Xanthines | Use of coupling reagent COMU, precipitation of pure product | >80% in most cases | frontiersin.org |
| 1,3-Dialkyl-5,6-diaminouracil | Carboxylic Acid Chloride | 8-Substituted Xanthines | Formation of 6-amino-5-carboxamidouracil, then ring closure | Not Specified | researchgate.net |
Synthesis of Pyrimido[4,5-d]pyrimidine (B13093195) Frameworks
The synthesis of pyrimido[4,5-d]pyrimidine frameworks from 4,5-diaminopyrimidine analogues is a well-established method for creating complex heterocyclic systems. These reactions often utilize the nucleophilic character of both the amino groups and the C5 position of the pyrimidine ring in analogues like 6-aminouracil.
Multicomponent reactions (MCRs) are particularly efficient for this purpose. For instance, the reaction of a 6-aminouracil derivative with aldehydes and another nucleophile can lead to the formation of the pyrimido[4,5-d]pyrimidine core in a single step. One such approach involves the reaction of 6-aminouracil, an aromatic aldehyde, and another amine in what is known as a double Mannich reaction to yield a tetrahydropyrimido[4,5-d]pyrimidine. nih.gov
Another strategy involves the reaction of 6-aminouracils with primary aromatic or heterocyclic amines and formaldehyde (B43269) or other aldehydes in a 1:1:2 molar ratio, which affords the corresponding pyrimido[4,5-d]pyrimidine ring systems. nih.gov The versatility of these methods allows for the introduction of a wide range of substituents on the resulting fused heterocyclic framework.
| Starting Material | Reagents | Product | Reaction Conditions | Yield | Reference |
| 6-Amino-1,3-dimethyluracil | Primary (hetero)aromatic amines, formaldehyde or (hetero)aromatic aldehydes | Pyrimido[4,5-d]pyrimidindione ring systems | 1:1:2 molar ratio | Good to moderate | nih.gov |
| 6-Aminouracil derivatives | Primary aromatic or heterocyclic amines, various aldehydes | Pyrimido[4,5-d]pyrimidine ring systems | 1:1:2 molar ratio, ethanol, room temperature | Not Specified | nih.gov |
| 6-Aminouracil | Arylglyoxal monohydrates, 4-hydroxyquinolin-2(1H)-one | Pyrimido[4,5-b] nih.govscispace.comnaphthyridines | Colloidal AgNPs catalyst, H₂O/EtOH | High | researchgate.net |
Structural Characterization and Spectroscopic Analysis of 4,5 Diamino 6 Methylpyrimidin 2 1h One and Its Derivatives
Spectroscopic Elucidation Methods
Spectroscopic techniques are indispensable for determining the structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about the molecular framework, functional groups, and electronic environment can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. While specific spectral data for 4,5-Diamino-6-methylpyrimidin-2(1H)-one is not widely published, analysis of related pyrimidine (B1678525) derivatives allows for the prediction of characteristic chemical shifts.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl protons, the amino protons, and the NH proton of the pyrimidinone ring. The methyl group (CH₃) protons would typically appear as a singlet in the upfield region. The protons of the two amino groups (NH₂) and the ring NH proton would appear as broader signals, and their chemical shifts could be sensitive to solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. For the related compound 4-amino-6-hydroxy-2-methylpyrimidine, signals corresponding to the methyl group, amino group, and ring protons are observed. chemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. Distinct signals would be expected for the methyl carbon, the carbonyl carbon (C=O) of the pyrimidinone ring, and the three sp²-hybridized carbons of the pyrimidine ring. The carbonyl carbon is typically the most deshielded, appearing furthest downfield. The chemical shifts of the ring carbons are influenced by the attached amino and methyl substituents. For comparison, the ¹³C NMR spectrum of N-(4-methoxyphenyl)pyrimidin-2-amine shows pyrimidine ring carbons in the range of δ 111-161 ppm. rsc.org
Predicted NMR Data for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -CH₃ (at C6) | ~2.0 - 2.5 | Singlet |
| ¹H | -NH₂ (at C4, C5) | Variable (e.g., 4.0 - 7.0) | Broad Singlet |
| ¹H | -NH (ring) | Variable (e.g., 9.0 - 12.0) | Broad Singlet |
| ¹³C | -CH₃ | ~15 - 25 | Quartet (in ¹H-coupled) |
| ¹³C | C2 (=O) | ~160 - 170 | Singlet (in ¹H-decoupled) |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups.
Studies on related compounds such as 4,5-diamino-6-hydroxy-2-mercaptopyrimidine and 4,6-diamino-2-mercaptopyrimidine (B16073) have been used to assign fundamental vibrational modes. rsc.org For the target compound, the most prominent bands would include N-H stretching vibrations from the primary amino groups and the secondary amine in the ring, C=O stretching from the pyrimidinone carbonyl group, and C-N and C-C stretching vibrations within the ring. The presence of hydrogen bonding can cause broadening and a shift to lower frequencies for the N-H and C=O stretching bands. rsc.org
Characteristic IR Absorption Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretching | Amino groups (-NH₂) | 3300 - 3500 | Medium-Strong |
| N-H Stretching | Ring Amide (-NH-) | 3100 - 3300 | Medium (Broad) |
| C-H Stretching | Methyl (-CH₃) | 2850 - 3000 | Medium |
| C=O Stretching | Pyrimidinone | 1640 - 1690 | Strong |
| N-H Bending | Amino groups (-NH₂) | 1590 - 1650 | Medium-Strong |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring is an aromatic heterocycle, and its derivatives typically exhibit strong absorption in the UV region due to π → π* transitions. The presence of auxochromic groups, such as the amino (-NH₂) and methyl (-CH₃) groups, as well as the carbonyl group (-C=O), influences the position and intensity of these absorption bands.
In related diaminopyrimidines, electronic spectra are used to study the effects of pH and solvent, which can provide insights into the different tautomeric forms present in solution. rsc.org The spectra are generally characterized by multiple absorption maxima (λ_max) corresponding to different electronic transitions. For example, UV spectra of 2,6-Diaminopyridine show absorption peaks around 244 nm and 308 nm. researchgate.net The n → π* transitions, typically associated with the lone pair electrons on the nitrogen and oxygen atoms, are also possible but are generally much weaker than the π → π* transitions.
Expected UV-Vis Absorption Data
| Transition Type | Chromophore | Expected λ_max (nm) |
|---|---|---|
| π → π* | Pyrimidine Ring System | ~220 - 280 |
| π → π* | Conjugated System | ~280 - 320 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound and can provide structural information based on its fragmentation pattern.
The molecular formula for this compound is C₅H₈N₄O, which corresponds to a monoisotopic mass of approximately 140.07 Da. nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 140. The fragmentation pattern would likely involve the loss of stable neutral molecules or radicals. Common fragmentation pathways for related heterocyclic compounds include the loss of the methyl group (a loss of 15 Da) or cleavage of the pyrimidine ring. nist.govnih.govnih.gov
Predicted Mass Spectrometry Data
| m/z Value | Identity | Notes |
|---|---|---|
| 140 | [M]⁺ | Molecular Ion |
| 125 | [M - CH₃]⁺ | Loss of a methyl radical |
| 112 | [M - CO]⁺ or [M - N₂]⁺ | Loss of carbon monoxide or nitrogen |
Crystallographic Investigations
Single-crystal X-ray diffraction is a definitive method for determining the three-dimensional atomic arrangement, bond lengths, and bond angles of a crystalline solid. carleton.edu The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, which is dependent on the crystal's internal lattice structure. youtube.com This analysis provides precise information on molecular geometry and intermolecular interactions, such as hydrogen bonding.
Analysis of related structures, like 4-Hydroxy-6-methylpyridin-2(1H)-one, reveals key structural features that are likely to be present in the target molecule. researchgate.netnih.gov In the crystal lattice of this related pyridinone, molecules are linked by extensive intermolecular hydrogen bonds, specifically N—H···O and O—H···O interactions, which form layered or zigzag arrays. researchgate.netnih.gov
For this compound, one would anticipate a planar or near-planar pyrimidine ring. The two amino groups and the ring NH, along with the carbonyl oxygen, would act as hydrogen bond donors and acceptors, respectively. This would likely lead to a robust, three-dimensional hydrogen-bonded network in the solid state, significantly influencing the compound's physical properties such as melting point and solubility. The precise determination of these parameters for the title compound would require obtaining suitable single crystals for analysis. nih.govmdpi.com
Crystallographic Data for a Related Compound: 4-Hydroxy-6-methylpyridin-2(1H)-one researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.7082 (5) |
| b (Å) | 12.2988 (8) |
| c (Å) | 10.0418 (7) |
| β (°) | 91.303 (7) |
| Volume (ų) | 581.32 (8) |
| Z (molecules/unit cell) | 4 |
Analysis of Intermolecular and Intramolecular Hydrogen Bonding Networks
The presence of multiple hydrogen bond donors (the amino groups at C4 and C5, and the ring nitrogen at N1) and acceptors (the carbonyl oxygen at C2 and the ring nitrogen at N3) in this compound suggests a high potential for extensive hydrogen bonding networks. In related diaminopyrimidine structures, these interactions are the primary determinants of the supramolecular assembly.
A common and robust motif observed in the crystal structures of 2,4-diaminopyrimidine (B92962) derivatives is the formation of a self-complementary R²₂(8) homosynthon. This involves a pair of molecules linked by two N-H···N hydrogen bonds between the amino group at one position and a ring nitrogen of the adjacent molecule. While direct experimental data for this compound is not available in the retrieved literature, the molecular architecture strongly suggests the likelihood of similar motifs.
Furthermore, the carbonyl group at the C2 position is a potent hydrogen bond acceptor. In crystalline pyrimidinones (B12756618), strong N-H···O hydrogen bonds are a persistent feature, often dominating the intermolecular interactions. These interactions, along with weaker C-H···O bonds, contribute significantly to the stabilization of the crystal lattice. The amino groups of this compound are expected to form strong N-H···O hydrogen bonds with the carbonyl oxygen of neighboring molecules. The interplay between N-H···N and N-H···O hydrogen bonds would lead to the formation of complex, higher-order supramolecular structures such as chains, sheets, or three-dimensional networks.
Conformational Analysis and Molecular Planarity of the Pyrimidine Ring
The pyrimidine ring itself is aromatic and therefore tends to be planar. However, substituents on the ring can cause distortions from ideal planarity. In the case of this compound, the exocyclic amino and methyl groups can influence the ring's conformation.
Studies on substituted pyrimidines have shown that significant steric hindrance can lead to a puckering of the ring or twisting of the substituent groups out of the ring plane. For instance, in 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine, the bulky adamantyl group causes severe distortion from coplanarity. While the methyl group at C6 and the amino group at C5 in this compound are smaller, some degree of steric interaction is expected.
The planarity of the molecule can be quantified by the root-mean-square deviation (RMSD) of the atoms from the mean plane of the pyrimidine ring. In a related planar structure, 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile, the maximum deviation of non-hydrogen atoms from the mean plane is minimal, at 0.029(2) Å. For this compound, a similar degree of planarity would be anticipated, although this can only be definitively confirmed by X-ray crystallographic analysis.
The rotational conformation of the two amino groups is another important aspect. Free rotation around the C-N bonds may be hindered by steric interactions with adjacent groups and by involvement in hydrogen bonding. The specific conformation adopted will be a balance between minimizing steric strain and maximizing favorable hydrogen bonding interactions.
Supramolecular Assembly and Packing Motifs in the Solid State
The way in which individual molecules of this compound arrange themselves in the solid state is governed by a combination of intermolecular forces, primarily the hydrogen bonding network discussed earlier, but also including π-π stacking interactions between the aromatic pyrimidine rings.
Theoretical and Computational Studies on 4,5 Diamino 6 Methylpyrimidin 2 1h One and Analogues
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the electronic structure of molecules. nih.govresearchgate.netbhu.ac.in This method is effective for predicting a variety of molecular properties, including geometric parameters, vibrational frequencies, and electronic characteristics like orbital energies. DFT calculations have been successfully applied to numerous pyrimidine (B1678525) derivatives and other heterocyclic systems to elucidate their structure-property relationships. researchgate.neturfu.ru
Optimization of Molecular Geometries and Electronic Structure
A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. DFT methods are used to calculate the equilibrium geometry by determining the bond lengths, bond angles, and dihedral angles.
For instance, in a computational study of a related heterocyclic compound, (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one, DFT calculations at the B3LYP/6-311G(d,p) level were used to determine its optimized structure. bhu.ac.in The calculations revealed key structural features, such as the length of the carbonyl bond (C=O) and the olefinic bond (C=C), which were found to be 1.2336 Å and 1.3531 Å, respectively. bhu.ac.in Such calculations for 4,5-Diamino-6-methylpyrimidin-2(1H)-one would similarly provide precise data on its three-dimensional structure.
Table 1: Illustrative Geometric Parameters from a DFT Study on an Analogue Compound (Note: Data is for (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one as a representative example) bhu.ac.in
| Parameter | Bond | Bond Length (Å) |
| Carbonyl | C21–O22 | 1.2336 |
| Olefinic | C17–C19 | 1.3531 |
| Hydroxyl | O33–H34 | 0.9600 |
| Intramolecular H-Bond | O22···H34 | 1.6780 |
These optimized geometries are crucial for subsequent calculations of other molecular properties.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity and ionization potential. youtube.com The LUMO is the innermost orbital without electrons, acts as an electron acceptor, and its energy relates to electrophilicity and electron affinity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule that is more easily polarized.
In a DFT study on 2-amino-6-methylpyridinium hydrogen glutarate, the HOMO and LUMO energies were calculated to be -7.34 eV and -2.18 eV, respectively, resulting in an energy gap of 5.15 eV. researchgate.net For pyridoxal, another heterocyclic compound, DFT calculations found HOMO and LUMO energies of -6.86 eV and -2.75 eV in water, with an energy gap of 4.12 eV. urfu.ru
Table 2: Representative FMO Data from Computational Studies of Analogue Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
| 2-Amino-6-methylpyridinium hydrogen glutarate | -7.34 | -2.18 | 5.15 | researchgate.net |
| Pyridoxal (in water) | -6.86 | -2.75 | 4.12 | urfu.ru |
Analysis of the HOMO-LUMO distribution shows where the electron density is concentrated, indicating the likely sites for nucleophilic and electrophilic attack. researchgate.net
Natural Bond Orbital (NBO) Analysis for Stability and Charge Transfer Interactions
NBO analysis identifies the key donor-acceptor interactions and calculates their second-order perturbation energy (E(2)), which quantifies the stabilization resulting from these interactions. A higher E(2) value indicates a stronger interaction. These calculations can reveal, for example, the stabilization energy arising from the delocalization of lone pair electrons from nitrogen or oxygen atoms into adjacent anti-bonding orbitals. In studies of complex organic molecules, NBO analysis has been used to confirm the stability conferred by charge delocalization. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution across a molecule's surface. nih.gov The MEP map uses a color scale to indicate regions of different electrostatic potential, which helps in predicting the sites for electrophilic and nucleophilic attack, as well as intermolecular interactions like hydrogen bonding. bhu.ac.in
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are typically associated with electronegative atoms (like oxygen and nitrogen) and are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density. These are usually found around hydrogen atoms, especially those bonded to electronegative atoms (H-bond donors), and represent sites for nucleophilic attack.
Green regions represent neutral or near-zero potential.
MEP analysis helps to understand where a molecule is most likely to interact with other polar molecules or ions. bhu.ac.in
Analysis of Non-Covalent Interactions and Hydrogen Bonding from a Computational Perspective
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the supramolecular structure and biological function of molecules. tamu.edunih.govmdpi.com Computational methods are essential for identifying, visualizing, and quantifying these weak interactions. nih.govmdpi.com
Techniques like Hirshfeld surface analysis can be used to explore and quantify the various intermolecular contacts within a crystal lattice. nih.gov This method partitions crystal space among molecules and maps properties onto the resulting surface. For example, in the crystal structure of 1,6-diamino-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, Hirshfeld analysis revealed that N⋯H/H⋯N and H⋯H interactions were the most significant contributors to the crystal packing. nih.gov
For a molecule like this compound, with its multiple amino groups and carbonyl function, strong intermolecular hydrogen bonds of the N—H⋯O and N—H⋯N types would be expected to play a dominant role in its solid-state structure. nih.gov DFT calculations can be used to model dimers or clusters of the molecule to calculate the energies of these hydrogen bonds, confirming their strength and contribution to the stability of the assembly. mdpi.com
Computational Investigations of Tautomerism and Protonation Equilibria
Many pyrimidine derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. For this compound, keto-enol (or lactam-lactim) tautomerism is possible due to the presence of the pyrimidinone ring.
Computational studies are highly effective in determining the relative stabilities of different tautomers. By calculating the total electronic energy of each tautomeric form using DFT, researchers can predict which form is predominant under given conditions (e.g., in the gas phase or in solution). For example, a computational study on 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one unambiguously confirmed that the lactam form is more stable than the lactim form in both solution and the solid phase. mdpi.com
Similarly, computational chemistry can predict the most probable sites of protonation. The basicity of the different nitrogen atoms (both in the ring and in the amino groups) can be evaluated by calculating their proton affinities. The atom with the highest proton affinity is the most likely site to be protonated in an acidic medium. Such studies are crucial for understanding the behavior of these compounds in biological systems.
Prediction of Acidity/Basicity (pKa) Values
The acidity and basicity of a molecule, quantified by its pKa values, are fundamental properties that dictate its ionization state at a given pH. This, in turn, influences its solubility, lipophilicity, and interactions with biological targets. For this compound and its analogues, computational methods provide a powerful tool for predicting these values, offering insights where experimental determination may be challenging.
Computational approaches to pKa prediction for heterocyclic compounds like pyrimidinones (B12756618) often employ quantum mechanical calculations. Methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31+G(d,p)) and a solvent model (e.g., SM8) are utilized to calculate the free energy difference between the protonated and deprotonated species. wikipedia.org This energy difference can then be related to the pKa value. Quantitative Structure-Activity Relationship (QSAR) models also serve as a valuable tool in predicting the acidities of pyrimidines. wikipedia.org
The pKa values of aminopyrimidines are influenced by the position and nature of substituents on the pyrimidine ring. The amino groups, being basic, and the oxo group, being potentially acidic, are the primary sites of protonation and deprotonation. The methyl group at the 6-position also exerts a minor electronic effect.
For the parent compound, this compound, multiple ionization states are possible. The amino groups can be protonated to form cations, and the amide proton at the N1 position or the exocyclic amino groups can be deprotonated to form anions. The prediction of these pKa values involves calculating the equilibrium constants for these various protonation/deprotonation steps.
The table below presents computationally predicted pKa values for a structurally related diaminopyrimidine derivative, illustrating the type of data generated through such theoretical studies.
Table 1: Predicted pKa Values for a Diaminopyrimidine Analogue (Data based on 2,4-Diamino-5-phenyl-6-ethylpyrimidine as an example of a related compound with available predicted data)
| Ionization Center | Predicted pKa (Strongest Basic) | Predicted pKa (Strongest Acidic) |
| Pyrimidine Ring Nitrogen | 7.77 | - |
| Amine/Amide Group | - | 17.22 |
| Data sourced from DrugBank entry for 2,4-Diamino-5-phenyl-6-ethylpyrimidine, predicted by Chemaxon. drugbank.com |
It is important to note that the accuracy of predicted pKa values can vary depending on the computational method employed and the training set used for the prediction model. For novel compounds, these predictions serve as valuable estimates to guide experimental design.
Role As a Synthetic Intermediate in Advanced Organic Synthesis
Precursor in the Synthesis of Purine (B94841) Ring Systems
The structural resemblance of 4,5-Diamino-6-methylpyrimidin-2(1H)-one to the pyrimidine (B1678525) portion of the purine ring makes it a logical and effective starting material for the synthesis of purine derivatives. The de novo synthesis of purine nucleotides, essential components of DNA and RNA, involves the construction of the purine ring system from simpler precursors. utah.edu In many synthetic strategies, a substituted pyrimidine, such as 4,5-diaminopyrimidine (B145471), is first assembled, followed by the annulation of the imidazole (B134444) ring to complete the purine structure. tsijournals.com
The synthesis of guanine (B1146940), a key purine nucleobase, can be achieved from a 2,4-diamino-6-hydroxypyrimidine (B22253) derivative, which shares a similar substitution pattern with this compound. This process typically involves nitrosation at the 5-position, followed by reduction to a triaminopyrimidine, and subsequent cyclization to form the guanine ring. tsijournals.com The presence of the two amino groups at positions 4 and 5 in this compound is crucial for the formation of the imidazole ring of the purine. These amino groups can react with a one-carbon unit, such as formic acid or a derivative, to close the ring and generate the purine scaffold. This general strategy allows for the production of a library of purine compounds from pyrimidine precursors. google.com
Building Block for Fused Pyrimidine Heterocycles (e.g., Pyrimido[4,5-d]pyrimidines, Quinazolines)
The reactivity of the vicinal diamino groups in this compound makes it an ideal building block for the synthesis of various fused pyrimidine heterocycles. These fused systems often exhibit a wide range of biological activities.
Pyrimido[4,5-d]pyrimidines: This class of compounds, formed by the fusion of two pyrimidine rings, has garnered significant interest due to its diverse pharmacological properties. atmiyauni.ac.inrsc.org The synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives can be achieved through the reaction of 4,5-diaminopyrimidines with various reagents. For instance, the condensation of a 4,5-diaminopyrimidine with a β-dicarbonyl compound or its equivalent can lead to the formation of the second pyrimidine ring. Several synthetic methodologies have been developed, including microwave-assisted and multi-component reactions, to improve efficiency and yield. atmiyauni.ac.inresearchgate.net
Quinazolines: Quinazolines are another important class of N-heterocycles with applications in medicinal chemistry. nih.gov While the direct synthesis of quinazolines from this compound is less common, the underlying principles of using a diamino-substituted aromatic or heteroaromatic compound are relevant. The general synthesis of quinazolines often involves the reaction of a 2-aminobenzaldehyde, 2-aminobenzophenone, or a related derivative with a source of nitrogen, such as an amine or amide. nih.govorganic-chemistry.org The vicinal diamino functionality in this compound provides the necessary nucleophilic centers for cyclization reactions that could lead to fused systems analogous to quinazolines.
Synthesis of Functionalized Diaminopyrimidine Analogues for Diversified Chemical Libraries
This compound serves as a scaffold for the creation of diverse chemical libraries of functionalized diaminopyrimidine analogues. The amino groups at positions 4 and 5, as well as the active methylene (B1212753) group of the methyl substituent, provide multiple points for chemical modification. These modifications can be used to explore the structure-activity relationships of diaminopyrimidine-based compounds and to develop new molecules with desired biological or material properties.
The synthesis of these analogues can be achieved through various chemical transformations. For example, the amino groups can undergo acylation, alkylation, or condensation reactions with aldehydes and ketones to introduce a wide range of substituents. The methyl group can be functionalized through condensation or oxidation reactions. The development of one-step and multi-component reactions has facilitated the efficient synthesis of 4,5-disubstituted pyrimidines from simple ketones, showcasing the versatility of pyrimidine synthesis. baranlab.org These synthetic strategies enable the generation of libraries of compounds with diverse substitution patterns, which can then be screened for various biological activities. whiterose.ac.uk
Utility in the Construction of Compounds with Biochemical Relevance
The diaminopyrimidine core is a key structural motif in many biologically active molecules. Consequently, this compound is a valuable intermediate for the synthesis of compounds with biochemical relevance.
Synthesis of Pyrimidine-Based Scaffolds for Proteomics Research
In proteomics research, chemical probes are essential tools for studying protein function and interactions. Pyrimidine-based scaffolds are often used in the design of these probes due to their ability to mimic endogenous ligands and interact with protein binding sites. The functional groups on this compound allow for the attachment of reporter tags, cross-linkers, or other functionalities required for proteomics applications. The synthesis of pyrimidine-based scaffolds often involves the functionalization of a core pyrimidine structure, and the reactivity of this compound makes it a suitable starting point for such endeavors.
Intermediates for Compounds Influencing Folate Biosynthesis Pathways (referencing general diaminopyrimidine class involvement)
The folate biosynthesis pathway is a critical metabolic pathway that is essential for the synthesis of nucleotides and amino acids. nih.govresearchgate.net This pathway is a well-established target for antimicrobial and anticancer drugs. The enzyme dihydrofolate reductase (DHFR), a key player in this pathway, is inhibited by a class of compounds known as diaminopyrimidines. nih.gov Trimethoprim, a classic antibacterial drug, features a 2,4-diaminopyrimidine (B92962) ring that mimics the pteridine (B1203161) ring of the natural substrate, dihydrofolate. nih.gov
While this compound itself is not a direct inhibitor, its diaminopyrimidine core is a crucial pharmacophore. This compound can serve as a precursor for the synthesis of more complex diaminopyrimidine derivatives that are designed to be potent and selective inhibitors of DHFR from various organisms. The development of novel diaminopyrimidine-based drugs, such as iclaprim, highlights the continued importance of this chemical class in the search for new therapeutic agents that target the folate pathway. nih.gov
Conclusion and Future Research Directions
Summary of Key Synthetic and Reactivity Principles
The synthesis of 4,5-Diamino-6-methylpyrimidin-2(1H)-one is well-established, primarily relying on the cyclization of ethyl 2-cyano-3-aminobut-2-enoate with urea (B33335) under basic conditions. Another key method involves the reduction of a corresponding nitro- or nitroso-pyrimidine precursor, which offers a clean pathway to the vicinal diamino functionality. The reactivity of this pyrimidine (B1678525) derivative is dominated by its two adjacent amino groups at the C4 and C5 positions. This structural feature makes it an excellent precursor for the construction of fused heterocyclic systems. A classic example is its condensation with α-dicarbonyl compounds, such as diacetyl, to form pteridine (B1203161) ring systems. The amino groups also readily undergo reactions like acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups and the synthesis of a wide array of derivatives.
Advancements in Structural and Theoretical Understanding
Modern analytical methods have provided a clear picture of the structural and electronic nature of this compound. X-ray diffraction studies have confirmed the planarity of the pyrimidine ring and have detailed the bond lengths and angles, which influence its chemical behavior. Spectroscopic data from 1H NMR, 13C NMR, and IR analyses further corroborate the assigned structure. researchgate.net Theoretical studies using quantum chemical calculations have been instrumental in understanding the molecule's electronic properties, such as its electron density distribution and frontier molecular orbitals. These calculations help rationalize its reactivity, particularly the nucleophilicity of the amino groups. Furthermore, computational analysis has shed light on the tautomeric equilibrium, indicating a preference for the 2(1H)-one form under most conditions. Recent studies on related diaminopyrimidines show that functionalization and solvent properties play crucial roles in tuning the optical and electronic relaxation pathways. chemrxiv.org
Untapped Potential for Novel Derivatization and Scaffold Construction
While the core reactivity is understood, significant potential for novel derivatization of this compound remains. The vicinal diamino groups are prime targets for developing new synthetic methodologies. For instance, selective monofunctionalization of one amino group over the other presents a synthetic challenge that, if overcome, could lead to a new class of asymmetrically substituted pyrimidines. This compound is an ideal starting point for creating complex, polycyclic scaffolds. mdpi.com The use of modern cross-coupling reactions, such as Suzuki or Sonogashira couplings, could introduce aryl, heteroaryl, or alkynyl groups, a strategy that has been successfully applied to other pyrimidine systems to create diverse molecular libraries. mdpi.comresearchgate.net For example, the development of hybrid molecules by linking the pyrimidine scaffold to other heterocyclic systems like triazoles has been shown to be a fruitful strategy. nih.gov
Emerging Methodologies for Efficient and Sustainable Synthesis
In line with the principles of green chemistry, new methods for the synthesis of pyrimidine derivatives are being actively explored. rsc.org Iridium-catalyzed multicomponent synthesis from amidines and alcohols represents a sustainable approach to pyrimidine synthesis. organic-chemistry.org For the derivatization of pyrimidines, the use of solvothermal methods to create metal-organic frameworks (MOFs) with pyrimidine-based linkers has been demonstrated as an efficient and reusable catalytic system for multicomponent reactions. nih.gov Furthermore, microwave-assisted organic synthesis (MAOS) and flow chemistry are being increasingly adopted to reduce reaction times, improve yields, and enhance the scalability and safety of synthetic processes. The development of one-pot reactions that minimize intermediate isolation steps is also a key goal for creating more sustainable synthetic routes.
Directions for Advanced Functionalization and Chemical Applications
Future research is expected to drive the advanced functionalization of this compound for novel applications. The introduction of specific functional groups could lead to the development of fluorescent probes for detecting metal ions, a concept that has been demonstrated with other diaminopyrimidine-based polymers. researchgate.net The unique hydrogen-bonding capabilities of the molecule make it a candidate for creating supramolecular assemblies and liquid crystals. By incorporating this pyrimidine derivative as a structural unit, it may be possible to construct covalent organic frameworks (COFs) or metal-organic frameworks (MOFs) with applications in gas storage, separation, or heterogeneous catalysis. nih.gov The strategic functionalization of the pyrimidine core can also influence its photophysical properties, which is relevant for the development of fluorescent biomarkers and photosensitizers. chemrxiv.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4,5-Diamino-6-methylpyrimidin-2(1H)-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via one-pot condensation reactions or multi-step protocols. For example, dihydropyrimidinone derivatives are often synthesized using acid- or base-catalyzed cyclization of urea/thiourea with β-keto esters or aldehydes . Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical: yields in related pyrimidinone syntheses range from 50% to 88%, with higher purity achieved via recrystallization in polar solvents like ethanol or methanol .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming substituent positions and hydrogen bonding patterns. Fourier-Transform Infrared (FTIR) identifies functional groups (e.g., NH₂, C=O), while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. For example, ¹H NMR spectra of analogous compounds show distinct peaks for aromatic protons and amino groups (δ 6.5–8.5 ppm and δ 4.0–5.5 ppm, respectively) .
Q. How does solubility in different solvents affect purification strategies for this compound?
- Methodological Answer : Solubility in sodium hydroxide (observed in structurally similar pyrimidines ) allows base-assisted recrystallization. Polar aprotic solvents (e.g., DMF) enhance solubility during reactions, while methanol/water mixtures enable fractional crystallization. Solvent selection must balance solubility with stability, as oxidizing agents may degrade amino groups .
Advanced Research Questions
Q. How can synthetic protocols for this compound be optimized to achieve yields exceeding 85%?
- Methodological Answer : Optimize catalyst systems (e.g., cesium carbonate for cyclization ) and employ microwave-assisted synthesis to reduce reaction time. Monitor intermediates via thin-layer chromatography (TLC) and adjust stoichiometry of reagents like β-keto esters. Post-synthetic purification using column chromatography with silica gel (ethyl acetate/hexane gradients) improves yield and purity .
Q. How can researchers resolve contradictions in spectral data for this compound (e.g., unexpected NH₂ stretching frequencies in FTIR)?
- Methodological Answer : Cross-validate data with X-ray crystallography (e.g., CCDC 1893720–1893721 for analogous pyrimidinones ) to confirm tautomeric forms or hydrogen bonding networks. Computational modeling (DFT calculations) can simulate IR/NMR spectra to identify discrepancies arising from solvent effects or polymorphism .
Q. What experimental approaches are suitable for studying the compound’s interactions with indoor surfaces (e.g., glass, polymers)?
- Methodological Answer : Use microspectroscopic imaging (Raman or AFM-IR) to analyze adsorption kinetics on model surfaces . Controlled exposure experiments in environmental chambers can quantify degradation products via LC-MS. Surface reactivity with oxidants (e.g., ozone) should be tested under simulated indoor conditions .
Q. How can computational modeling predict the stability of this compound under varying pH and temperature?
- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) model protonation states and thermal decomposition pathways. Validate predictions with accelerated stability studies (ICH guidelines) using HPLC to monitor degradation products .
Q. What strategies mitigate instability of the compound during long-term storage?
- Methodological Answer : Store under inert atmospheres (argon) in amber glass vials to prevent photodegradation. Lyophilization improves stability for hygroscopic samples. Conduct forced degradation studies (e.g., exposure to UV light, humidity) to identify degradation triggers and optimize storage conditions .
Notes
- Avoid commercial sources (e.g., benchchem.com ) per guidelines.
- Advanced questions emphasize interdisciplinary approaches (e.g., computational chemistry, environmental science).
- Methodological answers prioritize reproducibility and troubleshooting for academic research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
